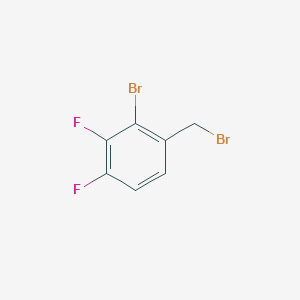

2-Bromo-3,4-difluorobenzyl bromide

Description

The exact mass of the compound 2-Bromo-3,4-difluorobenzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3,4-difluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,4-difluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-3,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFLLNJCIHAWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805523-88-9 | |

| Record name | 2-Bromo-3,4-difluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization of 2-Bromo-3,4-difluorobenzyl bromide: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Bromo-3,4-difluorobenzyl bromide (C₇H₄Br₂F₂), a compound of interest in pharmaceutical and materials science research.[1][2] In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characteristics. Detailed, field-proven protocols for acquiring such data are also presented to ensure researchers can validate these predictions and contribute to the public body of scientific knowledge.

Introduction: The Need for Spectroscopic Elucidation

2-Bromo-3,4-difluorobenzyl bromide is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis.[1][3] Its utility in the development of novel pharmaceutical intermediates and functional materials necessitates a thorough understanding of its chemical structure and purity, which is unequivocally established through spectroscopic analysis. This guide serves as a foundational reference for researchers, providing a robust predictive framework for the spectroscopic signature of this compound and the methodologies to obtain and interpret the corresponding data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Bromo-3,4-difluorobenzyl bromide, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons and the benzylic protons.

-

Aromatic Region: The two aromatic protons will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Their chemical shifts are predicted to be in the range of δ 7.0-7.8 ppm . The coupling patterns will be complex due to ¹H-¹H (ortho and meta) and ¹H-¹⁹F couplings.

-

Benzylic Protons (-CH₂Br): The methylene protons adjacent to the bromine atom are expected to appear as a singlet (or a narrow multiplet due to coupling with fluorine) in the region of δ 4.5-4.8 ppm . Data from similar compounds like 2,4-difluorobenzyl bromide shows a benzylic proton signal at approximately δ 4.47 ppm.[4]

Table 1: Predicted ¹H NMR Data for 2-Bromo-3,4-difluorobenzyl bromide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic CH | 7.0 - 7.8 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |

| Benzylic CH₂ | 4.5 - 4.8 | Singlet (s) or narrow multiplet | Chemical shift influenced by the adjacent bromine atom. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of fluorine will lead to C-F coupling, which can be observed as doublets or triplets depending on the number of adjacent fluorine atoms.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-140 ppm . The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), while carbons further away will show smaller couplings.

-

Benzylic Carbon (-CH₂Br): The benzylic carbon is expected to appear in the range of δ 30-35 ppm .

Table 2: Predicted ¹³C NMR Data for 2-Bromo-3,4-difluorobenzyl bromide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-Br (aromatic) | 110 - 120 | Present |

| C-F (aromatic) | 145 - 165 | Large ¹JCF |

| C-H (aromatic) | 115 - 130 | Present |

| C-CH₂Br (aromatic) | 130 - 140 | Present |

| CH₂Br | 30 - 35 | Possible small coupling |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-Bromo-3,4-difluorobenzyl bromide.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 2-Bromo-3,4-difluorobenzyl bromide is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-F bonds, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for 2-Bromo-3,4-difluorobenzyl bromide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (CH₂) | 3000 - 2850 | Medium |

| C=C aromatic ring stretch | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1300 - 1000 | Strong |

| C-Br stretch | 700 - 500 | Medium to Strong |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition and processing.

Step-by-Step Protocol:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

If a solid, use the pressure anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

-

Perform a baseline correction if necessary.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum

Due to the presence of two bromine atoms, the mass spectrum of 2-Bromo-3,4-difluorobenzyl bromide will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[5][6]

-

Molecular Ion Peak (M⁺): The molecular ion peak will appear as a cluster of peaks due to the different combinations of bromine isotopes. The expected peaks will be at m/z values corresponding to [C₇H₄⁷⁹Br₂F₂]⁺, [C₇H₄⁷⁹Br⁸¹BrF₂]⁺, and [C₇H₄⁸¹Br₂F₂]⁺. The relative intensities of these peaks will be approximately 1:2:1.[5][7] The monoisotopic mass of the compound is 283.86478 Da.[8]

-

Fragmentation Pattern: Common fragmentation pathways for benzyl bromides include the loss of a bromine radical (Br•) to form a stable benzyl cation. Therefore, a prominent peak corresponding to the [C₇H₄BrF₂]⁺ fragment is expected. Further fragmentation of the aromatic ring may also be observed.

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-3,4-difluorobenzyl bromide

| Ion | Predicted m/z | Notes |

| [M]⁺ | 284, 286, 288 | Molecular ion cluster with a 1:2:1 intensity ratio. |

| [M-Br]⁺ | 205, 207 | Fragment ion cluster with a 1:1 intensity ratio. |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Caption: Workflow for Electron Impact Mass Spectrometry data acquisition.

Step-by-Step Protocol:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. This can be done using a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Impact (EI) ionization, causes the molecule to lose an electron, forming a radical cation (the molecular ion).

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a signal proportional to their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Analyze the isotopic distribution patterns to confirm the presence of bromine.

-

Conclusion: A Path Forward for Characterization

References

-

PubChem. 2-bromo-3,4-difluorobenzyl bromide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 4-Fluorobenzyl bromide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. [Link]

-

PrepChem.com. Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]

-

Chem-Impex. 2,4-Difluorobenzyl bromide. [Link]

-

NIST WebBook. 2,3-Difluorobenzyl bromide. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

MilliporeSigma. 3,4-Difluorobenzyl bromide 98. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-bromobutane. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

ResearchGate. The mass spectrum of 2,6-dibromo-4-isopropenylphenol. [Link]

-

NIST WebBook. p-Bromofluorobenzene. [Link]

Sources

- 1. 1805523-88-9 | 2-Bromo-3,4-difluorobenzyl bromide - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 2-Bromo-3,4-difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 2-bromo-3,4-difluorobenzyl bromide (C7H4Br2F2) [pubchemlite.lcsb.uni.lu]

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,4-difluorobenzyl bromide

Executive Summary

This technical guide outlines the protocols for the chemoselective functionalization of 2-Bromo-3,4-difluorobenzyl bromide (CAS: 1805523-88-9). This scaffold is a high-value building block in medicinal chemistry, particularly for introducing the metabolically stable 3,4-difluorophenyl moiety into TRPM8 antagonists and kinase inhibitors.

The Core Challenge: The molecule possesses two distinct electrophilic sites:

-

Aryl Bromide (C-Br,

): The standard site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -

Benzylic Bromide (Bn-Br,

): Highly reactive towards nucleophilic substitution (

Successful utilization requires rigorous control over reaction conditions to prevent polymerization, hydrolysis of the benzylic bromide, or non-selective bis-coupling. This guide details three distinct workflows: Chemoselective Aryl Coupling , Sequential Functionalization , and Cascade Cyclization .

Chemoselectivity Analysis & Decision Tree

The electronic influence of the 3,4-difluoro substitution pattern renders the aryl ring electron-deficient, thereby facilitating oxidative addition of Pd(0) at the aryl bromide. However, it also increases the acidity of the benzylic protons and the electrophilicity of the benzylic carbon.

Reactivity Hierarchy

-

Oxidative Addition (Pd): Aryl-Br > Benzyl-Br (with standard arylphosphines).

-

Nucleophilic Attack (Base): Benzyl-Br >> Aryl-Br.

To couple the aryl ring while preserving the benzylic bromide (for later steps), one must use anhydrous, non-nucleophilic bases . Using aqueous hydroxide or carbonate often leads to the formation of the benzyl alcohol or ether.

Figure 1: Decision tree for substrate handling based on desired outcome.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Cross-coupling of the aryl bromide with a boronic acid while retaining the benzylic bromide intact.[1]

Mechanism & Rationale

-

Catalyst:

. The bidentate ferrocenyl ligand creates a large bite angle, facilitating the reductive elimination of the sterically crowded ortho-substituted biaryl product. -

Base: Anhydrous Potassium Phosphate (

). Unlike carbonates or hydroxides, anhydrous phosphate is mild enough to minimize -

Solvent: Toluene (anhydrous). Avoids solvolysis.

Materials

| Reagent | Equivalents | Role |

| 2-Bromo-3,4-difluorobenzyl bromide | 1.0 equiv | Substrate |

| Aryl Boronic Acid ( | 1.1 equiv | Coupling Partner |

| 0.03 equiv (3 mol%) | Catalyst | |

| 2.0 equiv | Base | |

| Toluene (Anhydrous) | 0.2 M conc.[2][3] | Solvent |

Step-by-Step Procedure

-

Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add the benzyl bromide (1.0 equiv), boronic acid (1.1 equiv), and

(2.0 equiv) to the vial. -

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (

). -

Solvent Addition: Inject anhydrous Toluene via syringe.

-

Catalyst Addition: Quickly remove the septum to add the Pd-catalyst (3 mol%) under a positive flow of Argon, or add as a solution in toluene if handling air-sensitive precursors. Reseal immediately.

-

Reaction: Heat the mixture to 60–70 °C for 4–12 hours.

-

Note: Do not exceed 80 °C. Higher temperatures promote thermal decomposition of the benzylic bromide.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting bromide.

-

QC Check: If a spot corresponding to the benzyl alcohol appears (lower

), the system is not anhydrous.

-

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential Functionalization (Amine-First)

Objective: Synthesis of fused heterocycles (e.g., isoindolines, tetrahydroisoquinolines) or secondary amines. Rationale: If the final target requires a nucleophile at the benzylic position, it is often higher yielding to install it before the Pd-coupling to avoid chemoselectivity issues.

Workflow Diagram

Figure 2: Sequential workflow for amine introduction followed by aryl coupling.

Step-by-Step Procedure

-

Displacement: Dissolve 2-Bromo-3,4-difluorobenzyl bromide in DCM at 0 °C. Add 1.1 equiv of the amine and 1.2 equiv of DIPEA (Hunig's base). Stir for 2 hours.

-

Isolation: Wash with water, dry over

, and concentrate. The aryl bromide remains intact. -

Coupling: Subject the intermediate to standard Suzuki conditions (e.g.,

,

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Hydrolysis (Bn-OH formation) | Wet solvent or hygroscopic base. | Use freshly distilled Toluene and store |

| Homocoupling (Biaryl) | Oxygen presence or excess boronic acid. | Degas solvents thoroughly (sparge with Ar for 15 min). |

| No Reaction (Aryl Br) | Catalyst deactivation or steric hindrance. | Switch to active Buchwald ligands (e.g., XPhos, SPhos) which are excellent for ortho-substituted bromides. |

| Benzylic Coupling | Ligand promotes | Avoid electron-rich alkylphosphines (like |

Safety & Handling

-

Lachrymator: Benzyl bromides are potent lachrymators (tear gas agents). Handle strictly in a fume hood.

-

Corrosive: Causes severe skin burns and eye damage.[4] Wear double nitrile gloves and safety goggles.

-

HF Generation: In the event of thermal decomposition or fire, this fluorinated compound may release Hydrogen Fluoride (HF).

References

-

Compound Properties & Availability

-

2-Bromo-3,4-difluorobenzyl bromide (CAS 1805523-88-9).[3] Sigma-Aldrich/Merck.

-

PubChem Compound Summary for CID 119006314. National Center for Biotechnology Information.

-

-

Chemoselective Cross-Coupling Methodologies

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review on Suzuki coupling selectivity).

-

Ohsumi, M., Ito, A., & Nishiwaki, N. (2018).[6] Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.[6] RSC Advances, 8, 35376-35382. (Demonstrates control over benzylic vs aryl reactivity).

-

-

Medicinal Chemistry Applications

-

Matthews, J. M., et al. (2012). The design and synthesis of novel, phosphonate-containing transient receptor potential melastatin 8 (TRPM8) antagonists.[7] Bioorganic & Medicinal Chemistry Letters, 22(8), 2922-2926. (Cites use of 3,4-difluorobenzyl bromide derivatives).

-

Meanwell, N. A. (2018).[6] Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context on the metabolic stability of the 3,4-difluoro motif).

-

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. 2-Bromo-3,4-difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]

- 7. 3,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.cn]

Strategic Utilization of 2-Bromo-3,4-difluorobenzyl Bromide: From Conjugated Scaffolds to Fluorinated Intermediates

Part 1: Executive Summary & Chemical Architecture

The "Orthogonal Linker" Concept

2-Bromo-3,4-difluorobenzyl bromide represents a high-value "bifunctional" intermediate in materials science and drug discovery. Unlike simple benzyl halides, this molecule possesses two distinct electrophilic sites with widely separated reactivity profiles:

-

The Benzylic Bromide (

C-Br): Highly reactive toward nucleophilic substitution ( -

The Aryl Bromide (

C-Br): Chemically robust under

This orthogonality allows researchers to sequentially construct complex fluorinated scaffolds—anchoring the molecule via the benzylic position first, then extending the conjugated system via the aryl bromide, or vice versa.

The Fluorine Effect in Materials

The 3,4-difluoro substitution pattern is not merely decorative. In organic electronics (OLEDs, OFETs), these fluorine atoms:

-

Lower the HOMO/LUMO energy levels: Improving oxidative stability.

-

Induce Solid-State Ordering: Promoting face-to-face

-stacking via

Physical Properties & Reactivity Profile

| Property | Value / Description | Impact on Protocol |

| Molecular Formula | Bifunctional Electrophile | |

| Physical State | Low-melting solid or liquid | Easy handling (vs. gas), but requires weighing precision. |

| Benzylic Reactivity | High ( | Requires controlled temp ( |

| Aryl Reactivity | Latent | Requires |

| Hazards | Lachrymator (Tear Gas) | MUST be handled in a fume hood. |

Part 2: Strategic Reaction Workflows (Visualization)

The following diagram illustrates the "Divergent Synthesis" capability of this building block.

Figure 1: Orthogonal reactivity landscape. Path A is the preferred route for most material science applications to avoid polymerization of the benzyl bromide during metal catalysis.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Semiconductor Precursors

Objective: To attach the fluorinated ring to a carbazole core (common in OLEDs) using the benzylic bromide, leaving the aryl bromide available for polymerization.

Reagents:

-

Carbazole derivative (Nucleophile)

-

2-Bromo-3,4-difluorobenzyl bromide (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

DMF (Dimethylformamide) or Acetone (Solvent)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carbazole derivative (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation: Add

(2.0 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color as the carbazole anion forms. -

Addition: Add 2-Bromo-3,4-difluorobenzyl bromide (1.1 mmol) dropwise.

-

Critical Control Point: If the reaction is exothermic, cool to

during addition to prevent double-alkylation or side reactions.

-

-

Reaction: Stir at

for 4-6 hours. Monitor by TLC (Thin Layer Chromatography). The benzylic bromide spot should disappear. -

Workup: Pour the mixture into ice water (50 mL). The product usually precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate (

mL). -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

-

Validation:

NMR should show a singlet around

Protocol B: Suzuki-Miyaura Extension (Polymerization/Conjugation)

Objective: To utilize the "latent" aryl bromide to couple with a phenyl-boronic acid, extending the

Reagents:

-

Intermediate from Protocol A (Aryl Bromide)[1]

-

Aryl Boronic Acid (1.2 equiv)

- (5 mol%)

- (2M aqueous solution)

-

Toluene/Ethanol (3:1 ratio)

Step-by-Step Methodology:

-

Degassing: Combine Toluene, Ethanol, and

solution in a Schlenk flask. Degas by bubbling Nitrogen ( -

Assembly: Add the Aryl Bromide intermediate (1.0 mmol), Boronic Acid (1.2 mmol), and

(0.05 mmol) under a counter-flow of -

Coupling: Seal the flask and heat to reflux (

) for 12-24 hours.-

Visual Check: The reaction mixture typically turns black (Pd precipitation) upon completion.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate and purify via column chromatography.

-

Validation:

NMR is crucial here to ensure the fluorine atoms remained intact (distinct shifts around -130 to -140 ppm).

Part 4: Advanced Application – Surface Engineering (SAMs)

For researchers working on Organic Field-Effect Transistors (OFETs) , modifying the dielectric interface is critical. This compound can be converted into a thiol to form fluorinated Self-Assembled Monolayers (SAMs) on gold electrodes.

Protocol C: Thiolation (Benzyl Bromide Benzyl Thiol)

-

Reagent: Thiourea (1.1 equiv) in Ethanol.

-

Reaction: Reflux 2-Bromo-3,4-difluorobenzyl bromide with thiourea for 3 hours. This forms the isothiouronium salt.

-

Hydrolysis: Add aqueous NaOH (10%) and reflux for 1 hour under

. -

Acidification: Cool and acidify with dilute HCl.

-

Result: The resulting 2-Bromo-3,4-difluorobenzyl thiol can be used to treat gold surfaces, introducing a dipole that modifies the work function of the electrode due to the electronegative fluorine atoms.

Part 5: Safety & Handling (Mandatory)

-

Lachrymator Warning: Benzyl bromides are potent tear agents. Open containers ONLY in a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonia nearby to neutralize spills and clean glassware. This reacts with the benzyl bromide to form harmless water-soluble byproducts.

-

Storage: Store at

under inert gas (Argon/Nitrogen). Moisture can hydrolyze the benzylic bromide to the corresponding alcohol (

References

-

General Reactivity of Fluorinated Benzyl Halides

-

Palladium-Catalyzed Cross-Coupling of Benzyl vs Aryl Halides

-

Compound Data & Safety

- Application in Organic Electronics (Contextual): Title: Fluorine-Containing Organic Semiconductors for High-Performance Electronics Source: Chemical Reviews (General reference for Fluorine effect). Note: Specific isomer usage is often proprietary in device fabrication; this reference supports the class usage.

Sources

- 1. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-3,4-difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - 2-bromo-3,4-difluorobenzyl bromide (C7H4Br2F2) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Purification of Products from 2-Bromo-3,4-difluorobenzyl Bromide Reactions

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers utilizing 2-Bromo-3,4-difluorobenzyl bromide (CAS: 1805523-88-9 / 113211-94-2 derivatives) as an electrophile in organic synthesis.

This reagent is a critical building block in medicinal chemistry, often used to introduce the 2-bromo-3,4-difluorobenzyl moiety —a pharmacophore known for enhancing metabolic stability and lipophilicity due to the specific fluorine substitution pattern [1]. However, the electron-deficient nature of the difluorophenyl ring renders the benzylic position highly electrophilic, leading to rapid reaction kinetics but also increased susceptibility to hydrolysis and side reactions.

This document provides autonomous, field-proven protocols to address purification challenges, specifically focusing on the removal of unreacted alkylating agents, hydrolysis byproducts, and lachrymatory residues.

Module 1: Critical Troubleshooting (Q&A)

Q1: I have completed the reaction, but TLC shows a persistent spot corresponding to the starting material (2-Bromo-3,4-difluorobenzyl bromide). How do I remove it without decomposing my product?

Diagnosis: Unreacted benzyl bromides are potent lachrymators and potential genotoxins. Their lipophilicity often mimics that of the alkylated product, making chromatographic separation difficult.

Solution: Chemical Scavenging. Do not rely solely on chromatography. The most robust method is to convert the excess benzyl bromide into a highly polar, water-soluble ammonium salt in situ before work-up.

Protocol:

-

Check Reaction: Ensure the main reaction is complete.

-

Add Scavenger: Add 0.2–0.5 equivalents (relative to the benzyl bromide excess) of a secondary amine like morpholine or dimethylamine , or a polymer-supported amine (e.g., amine-functionalized silica).

-

Incubate: Stir at room temperature for 30–60 minutes.

-

Partition: During the aqueous work-up, wash the organic layer with 1M HCl . The scavenged byproduct (now an ammonium salt) will partition quantitatively into the aqueous phase, leaving your product in the organic layer [2].

Q2: My product is an oil, but it is supposed to be a solid. How can I induce crystallization?

Diagnosis: Fluorinated aromatics often exhibit "greasy" behavior and low melting points due to weak intermolecular van der Waals forces. Impurities (especially benzyl alcohol derivatives) effectively lower the melting point (eutectic depression).

Solution: Trituration and Solvent Polishing.[3]

Protocol:

-

High Vacuum: Ensure all halogenated solvents (DCM, chloroform) are removed. Residual DCM inhibits crystallization.

-

Solvent Selection: Use a mixture of Diethyl Ether/Pentane or MTBE/Hexanes .

-

Trituration: Dissolve the oil in a minimum amount of diethyl ether. Add pentane dropwise until turbidity persists. Cool to -20°C.

-

Seed: If available, add a seed crystal. If not, scratch the glass surface to create nucleation sites.

-

Fluorine Effect: If standard solvents fail, try isopropyl alcohol (IPA) . The polarity of IPA often complements the dipole of the difluoro-substitution, encouraging lattice formation [3].

Q3: I observe a byproduct with a lower R_f value than my product. What is it?

Diagnosis: This is likely 2-Bromo-3,4-difluorobenzyl alcohol , formed via hydrolysis.

-

Cause: The electron-withdrawing fluorine atoms at positions 3 and 4 destabilize the benzylic bond slightly, making it susceptible to attack by adventitious water, especially if the reaction mixture was not strictly anhydrous or if a hydroxide base (NaOH/KOH) was used.

Solution: Chromatographic Separation.[3][4][5][6][7] Benzyl alcohols are significantly more polar than their corresponding bromides or alkylated ethers/amines.

-

Mobile Phase: Use a gradient starting with 100% Hexanes to remove unreacted bromide, then ramp to 10-20% EtOAc/Hexanes to elute the product. The alcohol will elute later (typically >30% EtOAc).

Module 2: Purification Workflows & Data

Standard Work-up Protocol

For reactions involving amines, phenols, or thiols.

| Step | Reagent | Purpose | Mechanism |

| 1. Quench | Sat. NH4Cl or Water | Deactivate strong bases (NaH, KHMDS). | Protonation of alkoxides/amides. |

| 2. Scavenge | N,N-Dimethylethylenediamine (0.1 eq) | Remove unreacted benzyl bromide. | Forms water-soluble diamine salt. |

| 3. Wash 1 | 1M HCl (if product is not basic) | Remove amines/scavenged byproducts. | Acid-base extraction. |

| 4. Wash 2 | Sat. NaHCO3 | Neutralize acid traces.[6] | Neutralization. |

| 5. Wash 3 | Brine (Sat.[6] NaCl) | Remove bulk water. | Osmotic pressure. |

| 6. Dry | Na2SO4 (Anhydrous) | Remove residual water. | Hydration. |

Chromatographic Solvent Systems

The fluorine substitution pattern affects the dipole moment. The following R_f values are typical relative estimates on Silica Gel 60 F254.

| Compound | Solvent System (Hex:EtOAc) | Approx. R_f | Detection |

| 2-Bromo-3,4-difluorobenzyl bromide | 9:1 | 0.70 - 0.80 | UV (254 nm) / KMnO4 |

| Alkylated Product (Generic) | 9:1 | 0.30 - 0.50 | UV (254 nm) |

| Hydrolysis Byproduct (Alcohol) | 9:1 | 0.10 - 0.15 | UV / CAM Stain |

Module 3: Visualized Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the optimal purification strategy based on the physical state and impurity profile of your crude mixture.

Caption: Decision tree for selecting purification methods based on impurity presence and physical state.

Figure 2: Reaction & Impurity Pathways

Understanding the origin of impurities is key to prevention.

Caption: Mechanistic pathways showing the competition between product formation and hydrolysis.

Module 4: Safety & Handling (Lachrymator Protocol)

Warning: 2-Bromo-3,4-difluorobenzyl bromide is a potent lachrymator (tear gas agent) and skin irritant.

-

Neutralization Solution: Prepare a "Quench Bath" consisting of 10% aqueous Sodium Thiosulfate and 5% Ethanolamine.

-

Glassware Cleaning: Do not rinse glassware directly with acetone/water in the open sink. Soak all contaminated glassware (syringes, flasks) in the Quench Bath for 1 hour before washing.

-

Spill Management: Cover spills with vermiculite, then treat with the Neutralization Solution. Do not wipe dry immediately [4].

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Organic Syntheses Board. (2014). Separation of Benzyl Bromide from Reaction Mixtures. ResearchGate Discussions. Link

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

-

BenchChem. (2025).[4][6][8] Technical Support: Purification of Products from Benzyl Bromide Reactions. Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 2-Bromo-3,4-difluorobenzyl bromide before handling.

Sources

- 1. 2-Bromo-3,4-difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Removal of Unreacted 2-Bromo-3,4-difluorobenzyl Bromide

Welcome to the technical support guide for handling reactions involving 2-Bromo-3,4-difluorobenzyl bromide. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting material from their reaction mixtures. The advice herein is based on established chemical principles and practical, field-proven experience.

Introduction: The Challenge with Benzyl Bromides

2-Bromo-3,4-difluorobenzyl bromide is a highly reactive alkylating agent, prized for its ability to introduce the 2-bromo-3,4-difluorobenzyl moiety into a wide range of molecules.[1] Its reactivity, driven by the formation of a stabilized benzylic carbocation, is a double-edged sword.[2] While ensuring efficient reaction, it often necessitates using an excess of the reagent, leading to contamination of the final product. Complete removal of this unreacted, non-polar, and reactive impurity is critical for obtaining pure compounds and ensuring the reliability of downstream applications.

This guide will walk you through a logical workflow, from initial reaction analysis to the selection and execution of an appropriate purification strategy.

Section 1: Initial Assessment & Troubleshooting FAQs

This section addresses the most common initial observations and questions that arise when dealing with residual 2-Bromo-3,4-difluorobenzyl bromide.

FAQ 1: My TLC plate shows a spot that I suspect is unreacted starting material. How can I be sure?

Answer:

Visualizing 2-Bromo-3,4-difluorobenzyl bromide on a Thin Layer Chromatography (TLC) plate can be challenging. While its aromatic ring allows for visualization under a 254 nm UV lamp, it may not stain well with common agents like potassium permanganate, especially if your product is highly active with the stain.[3][4][5]

Troubleshooting Steps:

-

Co-spotting: The most reliable method is to run a TLC with three lanes: your crude reaction mixture, a sample of the pure starting material, and a "co-spot" lane containing both the crude mixture and the starting material. If the suspect spot is indeed the starting material, it will merge perfectly with the standard in the co-spot lane.

-

Stain Selectivity: If your product has functional groups that are easily oxidized (alcohols, amines, alkenes), a potassium permanganate stain will make your product spot appear while the benzyl bromide remains faint.[5] Conversely, if your product is not UV active, the benzyl bromide will appear under UV light while the product will not.[3]

-

NMR Analysis: For an unambiguous confirmation, take a small aliquot of your crude reaction mixture and analyze it by ¹H NMR. The characteristic benzylic protons (-CH₂Br) of 2-Bromo-3,4-difluorobenzyl bromide will appear as a sharp singlet typically between δ 4.5 and 4.7 ppm.

FAQ 2: The starting material and my product have very similar Rf values on TLC. What does this mean for purification?

Answer:

This is a common and significant challenge. A small separation (ΔRf) on TLC indicates that the polarity of your product and the unreacted benzyl bromide are very similar. This makes separation by standard silica gel chromatography difficult and inefficient.[4][6]

Immediate Implications:

-

Chromatography will be difficult: Achieving baseline separation will require extensive solvent system optimization and may lead to poor recovery due to broad peaks.

-

A chemical quench is likely necessary: Before attempting chromatography, you should convert the unreacted benzyl bromide into a more polar, easily separable byproduct. This is the most efficient strategy.

Decision Workflow for Purification Strategy

The following diagram outlines a logical decision-making process for selecting the best method to remove the unreacted starting material.

Caption: Decision workflow for selecting a purification method.

Section 2: Chemical Quenching Strategies

Chemical quenching is the most robust method for removing unreacted benzyl bromide when its polarity is similar to the product. The strategy involves adding a nucleophile to the reaction mixture post-completion to convert the benzyl bromide into a highly polar, water-soluble salt or a significantly more polar neutral species.

Mechanism of Quenching

Benzyl bromides readily undergo S_N2 reactions with a variety of nucleophiles. The goal is to transform the non-polar starting material into a compound that can be easily separated by extraction or chromatography.

Caption: General S_N2 quenching reaction mechanism.

Choosing the Right Quenching Agent

The choice of nucleophile depends on the stability of your desired product and the scale of your reaction.

| Quenching Agent | Byproduct Formed | Advantages | Disadvantages | Best For |

| Triethylamine (Et₃N) | Benzyltriethylammonium bromide | Forms a highly water-soluble salt.[7] Fast reaction. Easy removal via aqueous extraction. | Can act as a base, potentially causing side reactions with sensitive products. | Most general applications where the product is not base-sensitive. |

| Thiophenol or other Thiols | Benzyl thioether | Forms a more polar, neutral byproduct. Less basic than amines. | Foul odor. Byproduct must be removed by chromatography. | Products that are sensitive to bases. |

| Methanol (MeOH) or Ethanol (EtOH) | Benzyl methyl/ethyl ether | Simple to perform. Byproduct is more polar. | Reaction can be slow.[8] Not as effective as amine quenching. | When product is sensitive to both amines and thiols. |

| Aqueous Ammonia (NH₃) | Benzyl amine | Forms a basic, water-soluble amine. | Can be difficult to handle. May form over-alkylation products. | Specific cases requiring a basic quench.[9] |

Protocol 1: Triethylamine Quench and Extractive Workup

This is the most common and often most effective method.[7][10]

Objective: To convert residual 2-Bromo-3,4-difluorobenzyl bromide into a water-soluble quaternary ammonium salt.

Procedure:

-

Reaction Completion: Ensure your primary reaction is complete by TLC or LC-MS analysis.

-

Cooling: Cool the reaction mixture to room temperature.

-

Quenching: Add triethylamine (Et₃N, 2-3 equivalents relative to the initial excess of benzyl bromide) to the stirring reaction mixture.

-

Stirring: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material spot by TLC.

-

Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).[11]

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purity Check: Analyze the crude product by ¹H NMR and TLC to confirm the absence of the benzyl bromide starting material before proceeding to final purification (e.g., column chromatography).

Section 3: Advanced Removal Techniques

Scavenger Resins

For high-purity requirements, small-scale reactions, or when products are sensitive to all common quenching agents, scavenger resins are an excellent choice.[13] These are solid-supported reagents that react with and bind the excess starting material, which is then simply removed by filtration.[13]

Types of Scavenger Resins for Benzyl Bromide:

-

Amine-based resins (e.g., Tris(2-aminoethyl)amine resin): These nucleophilic resins react with the benzyl bromide, covalently tethering it to the solid support.[13][14]

-

Thiol-based resins: Function similarly to amine resins but are suitable for base-sensitive substrates.

Protocol 2: Purification using a Scavenger Resin

Objective: To selectively remove unreacted benzyl bromide from the solution phase onto a solid support.

Procedure:

-

Select Resin: Choose an appropriate scavenger resin (e.g., macroporous triamine resin) based on product stability.

-

Add Resin: After the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-4 equivalents of functional loading relative to the excess reagent).

-

Agitate: Stir or shake the slurry at room temperature or with gentle heating (as tolerated by the product) for 2-16 hours. Reaction progress can be monitored by analyzing aliquots of the solution by TLC or LC-MS.

-

Filtration: Once the benzyl bromide is consumed, filter the mixture to remove the resin.

-

Wash: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

-

Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Optimized Flash Chromatography

If direct chromatography is the only option (i.e., ΔRf is acceptable), optimization is key.

Tips for Success:

-

Solvent System: Benzyl bromides are non-polar. Start with a very non-polar mobile phase (e.g., 100% Hexanes or Heptane) and gradually increase the polarity (e.g., with Ethyl Acetate or Dichloromethane).[6][7] A shallow gradient is often more effective than an isocratic elution.

-

Dry Loading: Adsorbing the crude material onto a small amount of silica gel ("dry loading") before loading it onto the column often results in better separation and sharper bands compared to loading in a solution ("wet loading").

Section 4: References

-

Aubort, J. D., & Hudson, R. F. (1970). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D: Chemical Communications, (21), 1378. Available at: [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available at: [Link]

-

ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Available at: [Link]

-

ResearchGate. (2012, May 16). Removing Benzyl bromide. Available at: [Link]

-

Brainly. (2024, March 22). [FREE] Which of these compounds would not show up on a TLC plate under a UV lamp? Available at: [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]

-

Reddit. (2022, June 15). separating benzyl bromide. Available at: [Link]

-

Organic Syntheses. (2009, January 12). Working with Hazardous Chemicals. Available at: [Link]

-

Sciencemadness.org. (2014, July 22). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! Available at: [Link]

-

Pearson. (2024, June 12). Propose a mechanism for the reaction of benzyl bromide with ethan... Available at: [Link]

-

YouTube. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction. Available at: [Link]

-

TLC Stains. (n.d.). TLC stains. Available at: [Link]

-

Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Available at: [Link]

-

Wipf Group - University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Available at: [Link]

-

Chem-Impex. (n.d.). Bromure de 2,4-difluorobenzyle. Available at: [Link]

-

ResearchGate. (2025, August 6). High-loading scavenger resins for combinatorial chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quora.com [quora.com]

- 3. brainly.com [brainly.com]

- 4. echemi.com [echemi.com]

- 5. TLC stains [reachdevices.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]

- 9. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Process Control for 2-Bromo-3,4-difluorobenzyl bromide

Executive Summary

The synthesis of 2-Bromo-3,4-difluorobenzyl bromide via Wohl-Ziegler bromination is a kinetically sensitive operation. The primary challenge is not yield, but selectivity . The electron-withdrawing nature of the fluorine substituents on the aromatic ring slightly deactivates the benzylic position compared to non-fluorinated toluenes, yet the resulting benzyl bromide is highly prone to secondary bromination (over-reaction) to form the benzal bromide impurity.

This guide provides a self-validating workflow to manage these impurities, moving beyond "recipe following" to mechanistic process control.

Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling

Before troubleshooting, you must accurately identify the enemy. In this synthesis, three specific impurities dictate the success of the batch.

Impurity Profile Table

| Component | Structure Description | Origin | Detection (HPLC/GC) | Risk Level |

| Starting Material (SM) | 2-Bromo-3,4-difluorotoluene | Incomplete conversion; "Dead" radical chain. | Shortest Retention Time (RT) | Medium : Hard to separate if >5%. |

| Target Product | 2-Bromo-3,4-difluorobenzyl bromide | Desired benzylic bromide. | Intermediate RT | N/A |

| Impurity A (Benzal) | 2-Bromo-3,4-difluorobenzal bromide | Over-bromination . Thermodynamic sink if reaction runs too long or NBS is in excess. | Longest RT (Non-polar) | Critical : Very difficult to remove via distillation due to boiling point proximity. |

| Impurity B (Hydrolysis) | 2-Bromo-3,4-difluorobenzyl alcohol | Moisture ingress . Hydrolysis of the labile C-Br bond. | Short RT (Polar, broad peak) | High : Acts as a chain terminator in downstream coupling steps. |

Part 2: The Reaction Mechanism & Control Logic

To control the impurities, you must understand the Goldfinger Mechanism . NBS does not brominate the substrate directly; it acts as a reservoir to maintain a low, steady-state concentration of molecular bromine (

Diagram 1: Mechanistic Pathway & Impurity Genesis

This diagram illustrates the kinetic competition between the desired product and the benzal impurity.

Caption: The "Benzal" impurity forms sequentially. Once the Target Product accumulates, it competes with the Starting Material for radical abstraction. Control is achieved by limiting conversion.

Part 3: Optimized Protocol (The "Prevention" Phase)

Objective: Maximize mono-bromination while suppressing the di-bromo (benzal) species.

Reagents & Stoichiometry[3][4][5]

-

Substrate: 2-Bromo-3,4-difluorotoluene (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (0.90 - 0.95 eq )

-

Expert Insight: Never use 1.0 eq or excess. Starving the reaction of bromine is the only way to statistically prevent the second bromination. It is better to leave 5-10% unreacted starting material (which can be washed away or distilled) than to generate 5% benzal bromide (which co-crystallizes).

-

-

Initiator: AIBN (Azobisisobutyronitrile) (0.01 - 0.05 eq) or BPO.

-

Solvent: Trifluorotoluene (modern, green) or Chlorobenzene. Avoid

(toxicity) and Acetonitrile (can participate in side reactions if acidic).

Step-by-Step Procedure

-

System Prep: Flame-dry glassware. Moisture is the enemy (leads to Impurity B).

-

Charge: Dissolve substrate in solvent (5-10 volumes). Add NBS.[2][1][3][4][5][6][7]

-

Degas: Sparge with Nitrogen for 15 minutes. Oxygen inhibits radical chains.

-

Initiation (The Critical Step):

-

Heat to reflux (typically 80-90°C).

-

Add AIBN in portions (e.g., 25% of the total amount every 1 hour).

-

Why? AIBN has a half-life. If you add it all at once, it may decompose before the NBS is consumed, leading to a "stalled" reaction.

-

-

Monitoring: Check HPLC/GC every hour.

-

Stop Criteria: When Product:SM ratio is ~90:10 or if Benzal Impurity hits >3%. Do not chase 100% conversion.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine. Dry over

.

Part 4: Troubleshooting Matrix (FAQs)

Q1: The reaction stalled at 60% conversion. Should I add more NBS?

-

Answer: No. Check your NBS stoichiometry first. If you started with 0.95 eq, the issue is likely "dead" initiator or oxygen ingress.

-

Fix: Add 0.01 eq of fresh AIBN and sparge with nitrogen again. If the reaction mixture has turned dark brown/orange, you may have free

accumulation (failed chain propagation). Irradiation with a tungsten lamp can restart the radical cleavage.

Q2: My product is turning pink/red during storage.

-

Answer: This indicates trace

or -

Fix: Wash the organic phase with 10% Sodium Thiosulfate (removes

) and Saturated Sodium Bicarbonate (removes

Q3: I have 8% Benzal Bromide impurity. How do I purify?

-

Answer: Distillation is risky due to thermal instability and close boiling points. Crystallization is the preferred method for this fluorinated solid.

-

Protocol: Dissolve crude solid in minimum hot Hexane or Heptane (60°C). Cool slowly to room temperature, then to -20°C. The benzal impurity is more soluble in alkanes and will largely remain in the mother liquor.

Part 5: Diagnostic Decision Tree

Use this flow to determine the corrective action based on in-process control (IPC) data.

Diagram 2: Troubleshooting Logic

Caption: Decision matrix for in-process controls. Priority is placed on stopping before Benzal limits are breached.

References

-

Wohl-Ziegler Bromination Mechanism : Goldfinger, P. Mechanism of the Wohl-Ziegler Reaction.[8][9] The interaction of NBS acts as a buffer for molecular bromine concentration. Source:

-

Process Control in Benzylic Bromination : Scientific Update. A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Discusses the kinetic competition between mono- and bis-bromination. Source:

-

Synthesis of Fluorinated Benzyl Bromides : Patent CN102070398A. Preparation method of 2,6-difluorobenzyl bromide. (Analogous chemistry applied to 3,4-difluoro isomer). Source:

-

Purification Strategies : Cantillo, D., et al. Continuous-Flow Protocol for the Bromination of Benzylic Compounds. Highlights the use of acetonitrile and stoichiometry control to avoid CCl4 and minimize impurities. Source:

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 9. scientificupdate.com [scientificupdate.com]

Improving the selectivity of 2-Bromo-3,4-difluorobenzyl bromide reactions

Technical Support Center: 2-Bromo-3,4-difluorobenzyl bromide

Welcome to the technical support guide for 2-Bromo-3,4-difluorobenzyl bromide (CAS: 1805523-88-9).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this bifunctional reagent. Here, we address common experimental challenges and provide field-proven insights to help you improve the selectivity and success of your reactions.

The core challenge in the chemistry of 2-Bromo-3,4-difluorobenzyl bromide lies in its two distinct carbon-bromine bonds: a highly reactive benzylic (Csp³-Br) bond and a more inert aryl (Csp²-Br) bond.[3] Understanding the factors that govern the reactivity of each site is paramount to achieving the desired chemical transformation. This guide is structured into a Troubleshooting section for specific issues and a comprehensive FAQ section for foundational knowledge.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

1. Q: My nucleophilic substitution reaction is giving low yields and a mixture of products. How can I selectively target the benzylic bromide?

A: This is a classic selectivity issue. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide due to the resonance stabilization of the transition state (for SN2) or the resulting carbocation intermediate (for SN1).[4][5][6][7] If you are seeing a lack of selectivity or side products, it's likely that your reaction conditions are too harsh or are promoting an undesired pathway.

Causality & Solution:

-

SN2 Pathway (Favored for Selectivity): For a clean reaction at the benzylic position, you should employ conditions that strongly favor an SN2 mechanism. This involves using a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).[8] These solvents solvate the cation but leave the nucleophile highly reactive. Moderate temperatures (0 °C to RT) are typically sufficient.

-

SN1 Pathway (Risk of Side Reactions): Conditions that favor an SN1 mechanism, such as using a weak nucleophile in a polar protic solvent (e.g., methanol, water), can lead to side reactions.[8][9] The resonance-stabilized benzylic carbocation is planar, which can lead to racemization if the carbon is chiral and allows time for competing reactions.[6]

-

Elimination (E1/E2): If your nucleophile is also a strong base (e.g., alkoxides), elimination can compete with substitution, especially at elevated temperatures. Using a less basic nucleophile (e.g., NaN₃, NaCN) can mitigate this.

Troubleshooting Decision Workflow

Caption: Troubleshooting workflow for nucleophilic substitution.

2. Q: I'm attempting a palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at the aryl bromide, but my yields are low and I see starting material decomposition. What is happening?

A: This is a problem of competing reactivity under catalytic conditions. While palladium catalysts are designed to activate the C(sp²)–Br bond for oxidative addition, the benzylic bromide remains a highly reactive electrophile.[10][11]

Causality & Solution:

-

Base-Induced Decomposition: The bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu) can act as nucleophiles or bases towards the benzylic bromide, causing substitution or elimination, especially at the elevated temperatures often required for coupling.

-

Nucleophilic Attack by Coupling Partner: The organoboron reagent in a Suzuki coupling or the amine in a Buchwald-Hartwig amination can also act as a nucleophile and attack the benzylic position.[12]

Recommended Actions:

-

Lower the Temperature: Screen for the lowest effective temperature for your coupling reaction to minimize side reactions at the benzylic site.

-

Choose a Milder Base: If possible, use a weaker, non-nucleophilic base. For example, K₃PO₄ or K₂CO₃ are often better choices than stronger bases like NaOt-Bu or CsF when a reactive functional group is present.[13]

-

Select the Right Ligand: Use a highly active phosphine ligand (e.g., SPhos, XPhos) that promotes rapid oxidative addition and reductive elimination at the aryl position.[12][14] This can lower the required temperature and reaction time, outcompeting the degradation pathway.

-

Consider a "Protecting Group" Strategy: In very challenging cases, you can temporarily convert the benzylic bromide to a less reactive functional group (e.g., an ether or ester), perform the cross-coupling, and then regenerate the bromide if needed.

3. Q: My Grignard reagent formation at the aryl bromide is sluggish and gives significant amounts of homocoupled (Wurtz) byproduct. How can I improve this?

A: Grignard reagent formation with aryl bromides can be challenging to initiate and is often plagued by homocoupling.[15] The presence of the reactive benzylic bromide adds another layer of complexity, as the newly formed Grignard reagent can react with the starting material.

Causality & Solution:

-

Poor Initiation: The magnesium surface can be passivated by an oxide layer. Mechanical or chemical activation is often necessary.

-

Homocoupling: This side reaction is favored at higher concentrations and temperatures.[15]

-

Reaction with Starting Material: The formed aryl Grignard is a potent nucleophile that can attack the benzylic bromide of another molecule of the starting material.

Recommended Protocol Adjustments:

-

Magnesium Activation: Use freshly crushed magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.

-

Slow Addition: Prepare a solution of the 2-Bromo-3,4-difluorobenzyl bromide in anhydrous ether or THF and add it slowly to the magnesium suspension. This keeps the concentration of the halide low, minimizing homocoupling.[16]

-

Temperature Control: Maintain a gentle reflux. Overheating can promote side reactions.

-

Alternative Method (Knochel-Type Halogen-Metal Exchange): A more reliable method is to use a halogen-metal exchange reaction. Reacting your substrate with a commercial Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures (0 °C to -20 °C) can provide clean and selective formation of the desired aryl Grignard reagent, avoiding the issues of direct synthesis.[17]

Frequently Asked Questions (FAQs)

1. Q: What is the fundamental difference in reactivity between the two bromine atoms?

A: The difference stems from the hybridization of the carbon atom to which the bromine is attached.[3]

-

Benzylic Bromide: The bromine is attached to an sp³-hybridized carbon. The C-Br bond is a standard single bond. Reactions at this site that form a carbocation, radical, or have a partial positive charge in the transition state are heavily stabilized by resonance with the adjacent benzene ring.[4][6] This makes it highly reactive in SN1, SN2, and radical reactions.[5]

-

Aryl Bromide: The bromine is attached to an sp²-hybridized carbon of the benzene ring. The C-Br bond is stronger and shorter due to partial double-bond character from resonance of the halogen's lone pairs with the ring.[3] SN1/SN2 reactions are disfavored because they would require forming a highly unstable phenyl cation or an impossible backside attack on the ring.[7] This position's reactivity is primarily unlocked through organometallic catalysis (e.g., Pd, Cu) or very harsh nucleophilic aromatic substitution (SNAr) conditions.[18]

2. Q: How do the fluorine atoms affect the molecule's reactivity?

A: The two fluorine atoms have powerful, position-dependent electronic effects:

-

Inductive Effect: As highly electronegative atoms, they withdraw electron density through the sigma bonds. This makes the entire aromatic ring more electron-poor, which can influence the rates of palladium-catalyzed cross-coupling reactions.[19]

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect activates the ring towards SNAr, although this typically requires a strong nucleophile and harsh conditions. The bromine is ortho to one fluorine and meta to the other, making it moderately activated for this pathway.[18]

-

Directed ortho-Metalation (DoM): Fluorine is a known ortho-directing group for lithiation.[20] Using a strong base like LDA or n-BuLi could potentially deprotonate the C-H bond between the two fluorine atoms, leading to a competing reaction pathway alongside any intended metal-halogen exchange.[21][22]

3. Q: For a standard palladium cross-coupling reaction, which C-Br bond will react?

A: The aryl C(sp²)-Br bond is the intended and overwhelmingly favored site for oxidative addition to a Pd(0) catalyst, which is the first step in Suzuki, Sonogashira, Buchwald-Hartwig, and related cross-coupling reactions.[10][23][24] While oxidative addition to benzylic halides is possible, the conditions and catalysts are generally optimized for the activation of C(sp²)-X bonds.[23]

Competing Reaction Pathways Overview

Caption: Major selective reaction pathways for the substrate.

Key Protocols

Protocol 1: Selective Benzylic Cyanation (SN2)

This protocol is optimized for selective substitution at the benzylic position.

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-3,4-difluorobenzyl bromide (1.0 eq).

-

Solvent: Add anhydrous DMF (approx. 0.1 M concentration).

-

Reagent Addition: Add sodium cyanide (NaCN) (1.1 - 1.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed to selectively form a C-C bond at the aryl bromide position.

-

Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 eq), a suitable base such as K₃PO₄ (2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and 2-Bromo-3,4-difluorobenzyl bromide (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Combine the organic layers, dry over a drying agent, and concentrate. Purify via column chromatography.

| Parameter | Recommended Catalyst System for Aryl C-Br Coupling |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos), K₂CO₃ or K₃PO₄ in Dioxane/H₂O.[13][19] |

| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-3 mol%), a base like Et₃N or DIPA in THF or DMF.[25][26] |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) in Toluene or Dioxane.[12][27] |

| Table 1: Recommended catalyst systems for cross-coupling reactions. |

References

- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC. (n.d.).

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH. (n.d.).

- What is the difference between benzylic halide and aryl halide? - Quora. (2017, October 28). Quora.

- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. (n.d.).

- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF - ResearchGate. (2025, August 6).

- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes | Organic Letters - ACS Publications. (2022, January 3).

- Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.). University of Glasgow.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17).

- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Publishing. (2020, April 24). RSC Publishing.

- Which of the following st

- Directed ortho lithiation general mechanism. | Download Scientific Diagram - ResearchGate. (n.d.).

- Buy 2,4-Difluorobenzyl bromide | 23915-07-3 - Smolecule. (2023, August 15). Smolecule.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem. (n.d.). Benchchem.

- Buchwald–Hartwig amin

- The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). RSC Publishing.

- Reactions at the Benzylic Position - Chemistry Steps. (2019, June 22). Chemistry Steps.

- Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017, December 30). Chemistry Stack Exchange.

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Publishing. (n.d.). RSC Publishing.

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). RSC Publishing.

- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.

- Directed (ortho)

- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. (2024, June 13).

- CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents. (n.d.).

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3).

- grignard reagents - Chemguide. (n.d.). Chemguide.

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). University of Groningen.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.). Benchchem.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Chemistry LibreTexts.

- Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. (n.d.). Schnyderchemsafety.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.

- The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University.

- 2-bromo-3,4-difluorobenzyl bromide (C7H4Br2F2) - PubChemLite. (n.d.). PubChem.

- Nucleophilic Substitution in Alkyl Bromides - CSIR NET LIFE SCIENCE COACHING. (2026, January 5). CSIR NET LIFE SCIENCE COACHING.

- 1805523-88-9 | 2-Bromo-3,4-difluorobenzyl bromide - Aromsyn Co.,Ltd. (n.d.). Aromsyn Co.,Ltd.

- 2-Bromo-3,4-difluorobenzyl bromide | CymitQuimica. (n.d.). CymitQuimica.

- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021, July 17). Royal Society of Chemistry.

Sources

- 1. 1805523-88-9 | 2-Bromo-3,4-difluorobenzyl bromide - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 2-Bromo-3,4-difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 3. quora.com [quora.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. Which of the following state are correct [allen.in]

- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. schnyderchemsafety.com [schnyderchemsafety.com]

- 17. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents [patents.google.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 24. research.rug.nl [research.rug.nl]

- 25. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Structural Validation of Compounds Synthesized with 2-Bromo-3,4-difluorobenzyl Bromide